Canrenoic acid

Übersicht

Beschreibung

Canrenoic acid is a synthetic steroidal antimineralocorticoid compound. It is primarily known for its role as an aldosterone antagonist, which means it inhibits the action of aldosterone, a hormone that regulates sodium and potassium levels in the body. This compound is often used in the treatment of conditions such as primary hyperaldosteronism and other disorders related to abnormal aldosterone levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Canrenoic acid is synthesized through a series of chemical reactions starting from steroidal precursorsOne common method involves the oxidation of spironolactone to produce canrenone, which is then hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis processes. These processes are optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Reaktionstypen: Canrenoinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Canrenoinsäure kann zu Canrenon oxidiert werden, einem aktiven Metaboliten.

Reduktion: Reduktionsreaktionen können Canrenoinsäure wieder in ihre Vorläuferformen umwandeln.

Substitution: Funktionsgruppen-Substitutionen können die biologische Aktivität von Canrenoinsäure modifizieren

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: Methanol, Ethanol, Dichlormethan

Hauptprodukte, die gebildet werden:

Canrenon: Ein aktiver Metabolit mit ähnlicher biologischer Aktivität.

Hydroxyderivate: Durch Hydroxylierungsreaktionen gebildet

Wissenschaftliche Forschungsanwendungen

Canrenoinsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Referenzverbindung in analytischen Studien eingesetzt.

Biologie: Wird auf ihre Auswirkungen auf zelluläre Prozesse und die Hormonregulation untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen wie Bluthochdruck, Herzinsuffizienz und Hyperaldosteronismus untersucht.

Industrie: Wird bei der Entwicklung von pharmazeutischen Formulierungen und als Standard in Qualitätskontrollprozessen eingesetzt

5. Wirkmechanismus

Canrenoinsäure entfaltet ihre Wirkung, indem sie den Aldosteron-Rezeptor antagonisiert. Sie konkurriert mit Aldosteron um die Bindung an den Mineralocorticoid-Rezeptor und hemmt so die Wirkung des Hormons. Dies führt zu einer erhöhten Ausscheidung von Natrium und Wasser und einer Retention von Kalium, was zur Senkung des Blutdrucks und zur Regulierung des Wasserhaushalts im Körper beiträgt .

Ähnliche Verbindungen:

Spironolacton: Ein weiterer Aldosteron-Antagonist mit ähnlichen therapeutischen Anwendungen.

Canrenon: Ein aktiver Metabolit von Canrenoinsäure mit vergleichbarer biologischer Aktivität.

Eplerenon: Ein selektiver Aldosteron-Rezeptor-Antagonist mit weniger Nebenwirkungen

Einzigartigkeit von Canrenoinsäure: Canrenoinsäure ist aufgrund ihrer spezifischen chemischen Struktur einzigartig, die es ihr ermöglicht, zu Canrenon metabolisiert zu werden, wodurch ihre therapeutischen Wirkungen verstärkt werden. Zusätzlich ermöglicht ihre Eigenschaft als Prodrug eine anhaltende Freisetzung des aktiven Metaboliten, was sie bei Langzeitbehandlungen effektiv macht .

Wirkmechanismus

Canrenoic acid exerts its effects by antagonizing the aldosterone receptor. It competes with aldosterone for binding to the mineralocorticoid receptor, thereby inhibiting the hormone’s action. This leads to increased excretion of sodium and water, and retention of potassium, which helps in reducing blood pressure and managing fluid balance in the body .

Vergleich Mit ähnlichen Verbindungen

Spironolactone: Another aldosterone antagonist with similar therapeutic uses.

Canrenone: An active metabolite of canrenoic acid with comparable biological activity.

Eplerenone: A selective aldosterone receptor antagonist with fewer side effects

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which allows it to be metabolized into canrenone, enhancing its therapeutic effects. Additionally, its ability to act as a prodrug provides a sustained release of the active metabolite, making it effective in long-term treatments .

Biologische Aktivität

Canrenoic acid is a synthetic compound primarily known for its role as an aldosterone antagonist. It is often used in the treatment of conditions related to hyperaldosteronism, such as primary hyperaldosteronism and certain forms of hypertension. As a metabolite of spironolactone, this compound exhibits significant biological activity that has been the subject of various research studies.

This compound functions by antagonizing the mineralocorticoid receptor, thereby inhibiting the effects of aldosterone. This action leads to increased sodium excretion and potassium retention, which can help manage blood pressure and fluid balance in patients with conditions like heart failure or edema.

Key Mechanisms:

- Aldosterone Receptor Blockade : Prevents aldosterone from exerting its effects on renal tubules.

- Diuretic Effect : Promotes diuresis, leading to decreased blood volume and pressure.

- Electrolyte Balance : Increases sodium excretion while conserving potassium.

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively, particularly in pediatric populations. A notable study characterized the population pharmacokinetics of canrenone (the active metabolite) following intravenous administration of potassium canrenoate.

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Clearance (CL/F) | 11.4 × (WT/70.0)^{0.75} |

| Volume of Distribution (V/F) | 374.2 × (WT/70) |

| Elimination Half-life | Approximately 11.2 hours |

This study indicated that weight significantly influences the pharmacokinetics of canrenone, suggesting that dosing should be adjusted based on body weight in pediatric patients .

Antihypertensive Effects

Research has demonstrated that this compound effectively lowers blood pressure in hypertensive patients. In a double-blind study, potassium canrenoate was shown to significantly reduce mean blood pressure in hypertensive individuals compared to normotensive controls .

Renal Effects

This compound has been linked to increased renal prostaglandin synthesis, which plays a role in its antihypertensive effects. The administration of potassium canrenoate resulted in enhanced excretion of prostaglandin E2, particularly in hypertensive patients .

Case Studies

- Case Study 1 : A patient with primary hyperaldosteronism treated with this compound showed significant improvement in blood pressure and electrolyte balance after initiating therapy.

- Case Study 2 : Pediatric patients receiving potassium canrenoate for fluid management demonstrated effective clearance rates and improved clinical outcomes without significant adverse effects .

Clinical Applications

This compound is utilized in various clinical scenarios:

- Primary Hyperaldosteronism : Effective in managing excess aldosterone levels.

- Heart Failure : Used as part of a combination therapy to alleviate symptoms and improve quality of life.

- Edema Management : Helps reduce fluid retention associated with chronic conditions.

Research Findings

Recent studies have explored the broader implications of this compound beyond its traditional uses:

- A study indicated that prenatal exposure to mineralocorticoid receptor blockers like this compound did not mitigate but rather amplified stress responses in animal models .

- Investigations into the effects on cardiac ion channels have revealed that this compound may influence HERG currents, which are critical for cardiac repolarization .

Eigenschaften

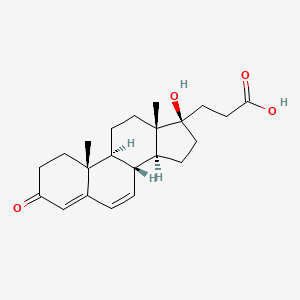

IUPAC Name |

3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25)/t16-,17+,18+,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKZPPIHUVSDNM-WNHSNXHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2181-04-6 (Parent) | |

| Record name | Canrenoic Acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022726 | |

| Record name | Canrenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4138-96-9, 2181-04-6 | |

| Record name | Canrenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4138-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canrenoic Acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canrenoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Canrenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Canrenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium canrenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANRENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87UG89VA9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.